Stable Isotope-Labeled Internal Standard Corrects Up to 3.5-Fold Interindividual Recovery Variability That Non-Isotopic IS Cannot
A head-to-head comparative study evaluated non-isotope-labeled internal standard (zileuton) versus isotope-labeled internal standard (lapatinib-d3) for the quantitative LC–MS/MS analysis of Lapatinib in human plasma [1]. Both methods showed acceptable accuracy (within 100 ± 10%) and precision (<11%) in pooled human plasma, indicating that either IS type could pass method validation using pooled matrix. However, when applied to individual patient plasma samples, only the isotope-labeled IS could correct for interindividual recovery variability [1]. This finding establishes that Lapatinib-d5, as a SIL-IS, provides correction capability that non-isotopic IS cannot achieve in real clinical sample analysis.
| Evidence Dimension | Interindividual extraction recovery variability correction |
|---|---|
| Target Compound Data | Method using lapatinib-d3 (SIL-IS) successfully corrected for recovery variability and maintained accuracy in patient samples |
| Comparator Or Baseline | Non-isotope-labeled IS (zileuton) method: failed to correct for recovery variability in individual patient plasma, leading to erroneous measurements |
| Quantified Difference | Recovery of Lapatinib from plasma varied up to 2.4-fold (29–70%) in 6 healthy donors and up to 3.5-fold (16–56%) in 6 cancer patients. Non-isotopic IS did not normalize this variability; SIL-IS did |
| Conditions | LC–MS/MS analysis of Lapatinib in human plasma following protein precipitation extraction with organic solvent |
Why This Matters
Procurement of Lapatinib-d5 is non-negotiable for any laboratory conducting therapeutic drug monitoring or pharmacokinetic studies of Lapatinib in individual patient samples; non-isotopic IS methods fail to produce accurate results despite passing pooled-plasma validation.
- [1] Wu J, Wiegand R, LoRusso P, Li J. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis. J Chromatogr B. 2013;941:100-108. View Source
